3-Benzoyloxy-14,15-epoxycholest-7-ene
Overview
Description
3-Benzoyloxy-14,15-epoxycholest-7-ene is a synthetic organic compound with the molecular formula C34H48O3 and a molecular weight of 504.7 g/mol This compound is a derivative of cholesterol, featuring a benzoyloxy group at the 3-position and an epoxide ring between the 14 and 15 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyloxy-14,15-epoxycholest-7-ene typically involves multiple steps starting from cholesterol or its derivatives. The key steps include:
Protection of the hydroxyl group: at the 3-position of cholesterol by converting it into a benzoyloxy group.
Formation of the epoxide ring: between the 14 and 15 positions, which can be achieved through epoxidation reactions using peracids or other suitable oxidizing agents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyloxy-14,15-epoxycholest-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to open the epoxide ring or reduce other functional groups.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols or other reduced forms.
Scientific Research Applications
3-Benzoyloxy-14,15-epoxycholest-7-ene has several applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to cholesterol makes it useful in studies related to cell membrane dynamics and cholesterol metabolism.
Industry: It may be used in the production of specialized chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzoyloxy-14,15-epoxycholest-7-ene is largely dependent on its structural features. The benzoyloxy group and epoxide ring can interact with various molecular targets, including enzymes and receptors involved in cholesterol metabolism. The compound may modulate these pathways by binding to specific sites, altering enzyme activity, or affecting membrane fluidity.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound from which 3-Benzoyloxy-14,15-epoxycholest-7-ene is derived.
Cholesteryl benzoate: Another derivative of cholesterol with a benzoyloxy group but lacking the epoxide ring.
Epoxycholesterol: A compound with an epoxide ring but without the benzoyloxy group.
Uniqueness
This compound is unique due to the presence of both the benzoyloxy group and the epoxide ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[7,11-dimethyl-6-(6-methylheptan-2-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-1(18)-en-14-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)29-21-30-34(37-30)28-15-14-25-20-26(36-31(35)24-12-7-6-8-13-24)16-18-32(25,4)27(28)17-19-33(29,34)5/h6-8,12-13,15,22-23,25-27,29-30H,9-11,14,16-21H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILRIFLDZZZEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC2C3(C1(CCC4C3=CCC5C4(CCC(C5)OC(=O)C6=CC=CC=C6)C)C)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977877 | |
Record name | 14,15-Epoxycholest-7-en-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62324-19-0 | |
Record name | 3-Benzoyloxy-14,15-epoxycholest-7-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062324190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC266529 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 14,15-Epoxycholest-7-en-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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